molecular formula C7H5N3O3 B2685738 4-Nitro-1,3-benzoxazol-2-amine CAS No. 1126637-53-3

4-Nitro-1,3-benzoxazol-2-amine

Cat. No.: B2685738
CAS No.: 1126637-53-3
M. Wt: 179.135
InChI Key: GLYRPQRCQMLKSM-UHFFFAOYSA-N
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Description

4-Nitro-1,3-benzoxazol-2-amine is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, which is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis and cytotoxic activity studies of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Nitro-1,3-benzoxazol-2-amine serves as a precursor in the synthesis of heterocyclic compounds, such as 1H-indazoles and benzoxazol-5-yl-1H-benzo[d]imidazole, through processes involving C-H activation and C-N/N-N coupling reactions. These methodologies highlight the utility of nitroso compounds and ionic liquid supports in facilitating efficient, microwave-assisted syntheses, showcasing the versatility of this compound in constructing complex organic frameworks (Wang & Li, 2016; Chanda et al., 2012).

Catalysis and Material Science

In material science, graphene-based catalysts have been employed in the reduction of nitro compounds to amines, a transformation critical for producing drugs, dyes, and polymers. Studies emphasize the catalytic prowess of graphene derivatives in enhancing the reduction rate of nitro compounds, including 4-nitrophenol, underlining the role of this compound in environmental remediation and sustainable chemistry applications (Nasrollahzadeh et al., 2020).

Molecular Electronics

The compound has found applications in molecular electronics, where it has been used to create devices exhibiting negative differential resistance and high on-off ratios. This application demonstrates the potential of nitroamine-based molecules in developing advanced electronic components (Chen et al., 1999).

Corrosion Inhibition

This compound derivatives have been explored as corrosion inhibitors for metals in acidic media, showcasing the importance of triazole Schiff bases in protecting industrial materials. This research provides insights into the thermodynamic, electrochemical, and quantum chemical aspects of corrosion inhibition, highlighting the utility of these compounds in material preservation (Chaitra et al., 2015).

Fluorescent Probing

The compound is instrumental in developing fluorescent probes for detecting biological molecules or ions, such as hydrogen sulfide in mitochondria. These probes utilize the selective reactivity of nitrobenzoxadiazole derivatives, offering tools for biological imaging and understanding cellular processes (Pak et al., 2016).

Properties

IUPAC Name

4-nitro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRPQRCQMLKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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